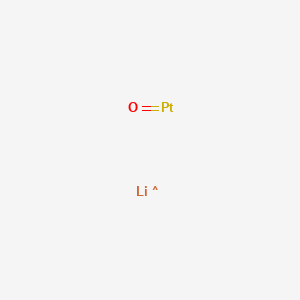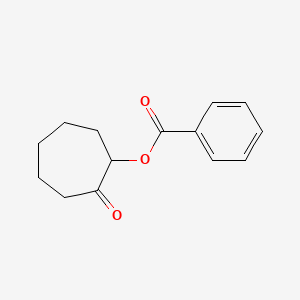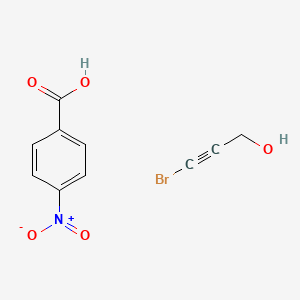![molecular formula C20H14N2S2 B14649111 9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole CAS No. 51143-76-1](/img/structure/B14649111.png)
9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole is a complex organic compound that combines the structural features of both benzothiazole and carbazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole typically involves the reaction of 9H-carbazole with 1,3-benzothiazole-2-thiol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of benzothiazole attacks the carbazole moiety, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency.
化学反応の分析
Types of Reactions
9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the carbazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism by which 9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety can engage in π-π stacking interactions, while the carbazole unit can participate in charge transfer processes, making it useful in electronic applications.
類似化合物との比較
Similar Compounds
9H-Carbazole: A simpler structure without the benzothiazole moiety, used in similar applications but with different properties.
1,3-Benzothiazole: Lacks the carbazole unit, used in various industrial applications, including as a vulcanization accelerator.
9-(2-(Benzyloxy)ethyl)-9H-carbazole: Another carbazole derivative with different substituents, used in organic synthesis and materials science.
Uniqueness
The unique combination of benzothiazole and carbazole in 9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole imparts distinct electronic and structural properties, making it particularly valuable in applications requiring both stability and reactivity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields highlight its versatility and importance.
特性
CAS番号 |
51143-76-1 |
|---|---|
分子式 |
C20H14N2S2 |
分子量 |
346.5 g/mol |
IUPAC名 |
2-(carbazol-9-ylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C20H14N2S2/c1-4-10-17-14(7-1)15-8-2-5-11-18(15)22(17)13-23-20-21-16-9-3-6-12-19(16)24-20/h1-12H,13H2 |
InChIキー |
STKGYMXIBCKUOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CSC4=NC5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)




methanone](/img/structure/B14649095.png)

![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)


![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)
